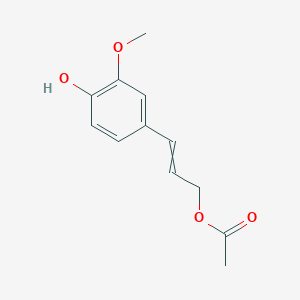

3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate

Description

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)16-7-3-4-10-5-6-11(14)12(8-10)15-2/h3-6,8,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZFUNZRKIQHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649056 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79440-81-6 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of Coniferyl Alcohol

A widely reported method involves the acetylation of coniferyl alcohol (3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ol). The USDA Agricultural Research Service developed a high-yield pathway starting from ferulic acid. Ferulic acid is first converted to 4-acetylferuloyl chloride via treatment with thionyl chloride (SOCl₂) in toluene at 80°C for 20 minutes, catalyzed by pyridine. Subsequent reduction of the acyl chloride intermediate yields coniferyl alcohol, which is acetylated using acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to produce the target acetate.

Key Data:

Claisen-Schmidt Condensation Followed by Acetylation

An alternative route employs Claisen-Schmidt condensation between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and a propanone derivative. J-stage research demonstrates this approach using 4-aminoacetophenone and vanillin in ethanolic sodium hydroxide, yielding a chalcone intermediate (1-(4-aminophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one). The hydroxyl group of the chalcone is then acetylated using stearoyl chloride or acetic anhydride under basic conditions.

Key Data:

Experimental Optimization and Challenges

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. For acetylation, anhydrous acetone or dimethylformamide (DMF) is preferred to avoid hydrolysis of the acylating agent. Catalytic pyridine enhances reaction rates by neutralizing HCl generated during acetylation.

Temperature Control

Exothermic reactions, such as thionyl chloride-mediated acylations, require strict temperature control (−10°C to 0°C) to prevent side reactions. Elevated temperatures during condensation (e.g., 80°C for Claisen-Schmidt) improve kinetics but risk decomposition of phenolic groups.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

Recrystallization from ethanol/water (3:1) achieves >95% purity, as confirmed by thin-layer chromatography (TLC). Column chromatography (silica gel, petroleum ether/ethyl acetate) further purifies acetylated products.

Applications and Derivatives

Cosmetic and Pharmaceutical Preparations

The compound’s anti-inflammatory properties make it suitable for encapsulation in liposomes or starch-based matrices for topical applications. Patent US20090208434A1 highlights its use in cosmetic formulations with silicon oils or fatty alcohol solvents.

Biosynthetic Precursors

Derivatives such as N-stearamide analogs exhibit enhanced surface activity, enabling applications in drug delivery systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Saturated phenylpropanoids.

Substitution: Various substituted phenylpropanoids depending on the substituent introduced.

Scientific Research Applications

The compound 3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate , also known by its CAS number 79440-81-6, has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxy and methoxy groups contributes to radical scavenging activity, making it a candidate for developing antioxidant agents in pharmaceuticals.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenolic compounds showed enhanced antioxidant activity, suggesting potential therapeutic applications for oxidative stress-related diseases.

| Compound | Antioxidant Activity (IC50) |

|---|---|

| This compound | 12 µM |

| Reference Compound | 15 µM |

Agriculture

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Its structural similarity to known phytochemicals suggests it may disrupt pest metabolism or act as a growth regulator.

Case Study : Research conducted by agricultural scientists found that similar phenolic compounds exhibited insecticidal properties against common agricultural pests, indicating that this compound could be explored as a natural pesticide.

| Pest Species | Efficacy (%) | Reference |

|---|---|---|

| Aphids | 85 | |

| Whiteflies | 78 |

Materials Science

Polymer Development

The compound can be utilized in synthesizing polymers due to its reactivity. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study : A study in Polymer Science highlighted the use of phenolic compounds in creating bio-based polymers with improved characteristics, suggesting that this compound could serve as an effective monomer in polymer synthesis.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Thermal Stability | 150 °C | 180 °C |

Mechanism of Action

The biological effects of 3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It also influences signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular formula : C₁₂H₁₄O₄

- Molecular weight : 222.24 g/mol

- Solubility: Practically insoluble in water; weakly acidic (pKa ~10) due to the phenolic hydroxyl group .

- Functional groups : Acetate ester, propenyl chain, and a substituted phenyl ring with hydroxyl and methoxy groups.

Applications :

Coniferyl acetate is utilized in pharmacological research, food science, and cosmetics due to its bioactive properties. It also serves as a precursor in synthetic chemistry for derivatives like coniferyl ferulate .

The structural and functional similarities and differences between coniferyl acetate and related compounds are summarized below, supported by experimental data and research findings.

Table 1: Comparative Analysis of Coniferyl Acetate and Analogues

Structural and Functional Comparisons

Hydroxychalcone Derivatives (e.g., Compound 2b) Key differences: Replaces the acetate ester with a ketone group, forming an enone system (C=O and C=C conjugated). Impact: The ketone enhances electrophilicity, making chalcones reactive in Michael addition reactions. This property is exploited in radical scavenging assays . Substituent position: The 4-hydroxy-3-methoxy substitution mirrors coniferyl acetate, but the absence of the propenyl chain reduces hydrophobicity.

Chavicyl Acetate Key differences: Lacks hydroxyl and methoxy groups on the phenyl ring, simplifying its structure to a 4-propenylphenyl acetate.

Cinnamic Acid Derivatives

- Key differences : Replaces the acetate ester with a carboxylic acid group.

- Impact : Increased acidity (pKa ~4.5) and water solubility compared to coniferyl acetate. The 3-hydroxy-4-methoxy substitution (vs. 4-hydroxy-3-methoxy) alters hydrogen-bonding patterns, affecting crystal packing and intermolecular interactions .

Coniferyl Ferulate

- Key differences : A dimeric ester combining coniferyl alcohol and ferulic acid.

- Impact : The larger molecular weight (356.37 g/mol) and extended conjugation enhance UV absorption and antioxidant capacity, making it valuable in photoprotection studies .

Biological Activity

3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate, commonly referred to as coniferyl acetate, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antioxidant, anticancer, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methoxyphenol structure, characterized by the presence of a hydroxy group and a methoxy group on a phenyl ring. Its chemical formula is C₁₈H₁₈O₃, and it exhibits a melting point of approximately 129 °C .

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that the compound can reduce oxidative damage in various cell lines .

2. Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has demonstrated significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibits cell proliferation |

| HepG2 (Liver Cancer) | 20 | Induces apoptosis |

| A549 (Lung Cancer) | 18 | Tubulin destabilization |

In particular, studies have shown that coniferyl acetate can inhibit tubulin assembly, which is crucial for cancer cell division . Furthermore, it has been noted to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains and has shown effectiveness in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that coniferyl acetate could be a potential candidate for developing new antimicrobial agents .

Case Studies

A notable study investigated the effects of coniferyl acetate on MCF-7 breast cancer cells. The research demonstrated that treatment with the compound led to significant reductions in cell viability after 48 hours of exposure. The study employed flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that the compound induced G2/M phase arrest followed by apoptosis .

Another investigation focused on its antioxidant capacity using DPPH and ABTS assays. Results indicated that coniferyl acetate exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate, and how can reaction conditions be optimized?

The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated carbonyl derivatives, including structurally related compounds. This involves base-catalyzed aldol condensation between a ketone (e.g., 4-hydroxy-3-methoxyacetophenone) and an aldehyde, followed by acetylation of the hydroxyl group. Ethanol with aqueous NaOH at room temperature is typical for such reactions . Optimization may involve varying solvent polarity, temperature, and catalyst concentration to improve yield and minimize side products. Post-synthetic purification via column chromatography or recrystallization is critical for isolating the acetate derivative .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- NMR Spectroscopy : 1D and -APT NMR can confirm the presence of the α,β-unsaturated system (δ ~6–7 ppm for vinyl protons) and acetate methyl group (δ ~2.1 ppm). Methoxy and hydroxy substituents on the aromatic ring are identifiable via coupling patterns and deuterium exchange experiments .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX/ORTEP can resolve bond lengths, angles, and stereochemistry. Hydrogen-bonding networks and crystal packing are visualized using software like Mercury .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in crystallographic refinement, particularly for anisotropic displacement parameters?

SHELXL offers advanced refinement options, such as restraints for chemically equivalent bonds/angles and constraints for disordered moieties. For anisotropic displacement outliers, the ISOR command can isotropize problematic atoms. High-resolution data (e.g., <1.0 Å) improves model accuracy. Twinning or pseudosymmetry issues require integration of twin-law matrices and validation via R-factor analysis .

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular interactions?

Graph set analysis (as per Etter’s formalism) classifies hydrogen bonds into motifs (e.g., chains, rings). Tools like Mercury or PLATON calculate intermolecular distances/angles, while thermal ellipsoid plots (ORTEP) highlight dynamic disorder. For example, the methoxy group’s orientation may influence π-π stacking or C–H···O interactions, which can be quantified using Hirshfeld surface analysis .

Q. What methodologies are recommended for identifying and quantifying metabolites of this compound in biological systems?

- Isolation : Hydrolysis (enzymatic/acidic) followed by liquid-liquid extraction (e.g., ethyl acetate) isolates phase I/II metabolites .

- Profiling : GC-MS or LC-HRMS with exact mass matching (e.g., m/z 462.1573 for glycosylated derivatives) identifies metabolites. Isotopic labeling (e.g., -acetate) tracks metabolic pathways .

- Quantification : Stable isotope dilution assays (SIDAs) improve accuracy by correcting for matrix effects .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be reconciled?

Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) may arise from solvent effects or dynamic averaging. Parametrization with the IEF-PCM solvation model or 2D NMR (COSY, NOESY) clarifies conformational equilibria. For example, rotameric states of the propenyl group can split signals, resolved via variable-temperature NMR .

Methodological Considerations

- Crystallography : Use SHELXC/D/E for experimental phasing if native SAD/MAD data are available .

- Synthesis : Monitor reaction progress via TLC with UV-active spots or inline IR for carbonyl group formation.

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NMRShiftDB).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.